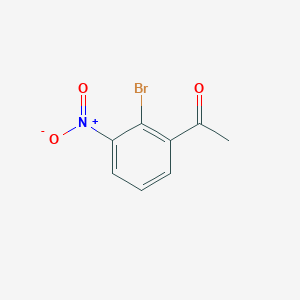

1-(2-Bromo-3-nitrophenyl)ethanone

Übersicht

Beschreibung

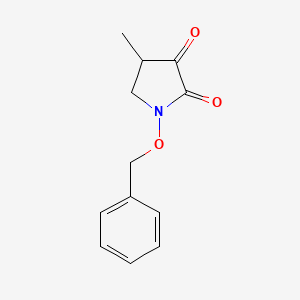

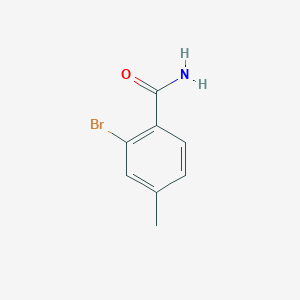

1-(2-Bromo-3-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6BrNO3 . It is a derivative of acetophenone, where the acetophenone’s phenyl group is substituted with bromine and nitro groups .

Synthesis Analysis

The synthesis of 1-(2-Bromo-3-nitrophenyl)ethanone and similar compounds has been reported in scientific literature. For instance, a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone has been described . Another method involves the reaction of bromine on 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform under light irradiation .Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-3-nitrophenyl)ethanone can be analyzed using various spectroscopic techniques. For example, the compound’s 1H and 13C NMR spectra have been reported . The compound’s structure can also be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Synthesis of Chalcone Analogues

1-(2-Bromo-3-nitrophenyl)ethanone has been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The resulting chalcone analogues have various applications in chemical synthesis and research (Curti, Gellis, & Vanelle, 2007).

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents like methanol or n-propanol has been conducted. The study of these phase equilibriums aids in understanding the solubility and crystallization processes of these compounds, which is crucial in separation and purification processes in chemical industries (Li et al., 2019).

Electrophilic Bromination

Selective α-monobromination of various alkylaryl ketones, including 1-(2-Bromo-3-nitrophenyl)ethanone, has been explored. This research is significant in organic chemistry for the synthesis of brominated compounds, which are key intermediates in many organic syntheses (Ying, 2011).

Synthesis of Aminobenzo[b]thiophenes

1-(2-Bromo-3-nitrophenyl)ethanone has been used in the synthesis of aminobenzo[b]thiophenes. This synthesis process involves base-catalyzed transformation and is valuable for creating compounds that have potential applications in medicinal chemistry and materials science (Androsov et al., 2010).

Synthesis of 2-Alkylamino Thiazoles

The compound has been used in the synthesis of 2-alkylamino thiazoles, important intermediates in pharmaceuticals and agrochemicals. The reaction involves N-thioamido amidines and halogenated alkyl derivatives, including 1-(2-Bromo-3-nitrophenyl)ethanone (Khilifi et al., 2008).

Charge Density Analysis

Studies involving the total experimental charge density of 1-(2-Bromo-3-nitrophenyl)ethanone have been conducted. These studies are important in understanding the electronic properties and bonding features of such compounds, which is crucial in materials science and molecular modeling (Hibbs, Overgaard, & Piltz, 2003).

Safety and Hazards

The safety data sheet for a similar compound, o-Nitroacetophenone, indicates that it causes severe skin burns and eye damage . While this does not directly provide information about 1-(2-Bromo-3-nitrophenyl)ethanone, it suggests that similar compounds can be hazardous and should be handled with care.

Eigenschaften

IUPAC Name |

1-(2-bromo-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTGOQFXFNMTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-3-nitrophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)

![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)